molecular formula C13H16O3 B12548074 Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol CAS No. 148624-14-0

Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol

Cat. No.: B12548074
CAS No.: 148624-14-0
M. Wt: 220.26 g/mol
InChI Key: OFKXYCRHEHBDKF-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol (CAS: 65915-64-2, molecular formula: C₁₂H₁₄O₂) is a hybrid compound combining acetic acid with a partially hydrogenated naphthalene derivative. The structure features a hydroxyl group at position 1 of the 3,4-dihydronaphthalene ring and a methyl substituent at position 2 (Figure 1). This compound is of interest in organic synthesis and pharmaceutical research due to its unique stereoelectronic properties, influenced by the conjugated dihydro-naphthalenol system and the acetic acid moiety .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

148624-14-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol

InChI

InChI=1S/C11H12O.C2H4O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;1-2(3)4/h2-5,12H,6-7H2,1H3;1H3,(H,3,4)

InChI Key

OFKXYCRHEHBDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2CC1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Mannich Reaction for 2-Methylene-1-Tetralone Synthesis

The Mannich reaction is a cornerstone for introducing methyl groups into tetralone frameworks. In this method, 1-tetralonereacts with formaldehyde and a secondary amine (e.g., di-n-butylamine) in the presence of acetic acid at 60–110°C. The reaction forms 2-methylene-1-tetralone, a key intermediate. Typical conditions include:

Reagent Role Molar Ratio Temperature Yield
1-Tetralone Substrate 1.0 90°C 60–82%
Formaldehyde Methylating agent 1.2
Di-n-butylamine Catalyst 1.0
Acetic acid Solvent/acid catalyst 1.0

This step achieves 60–82% conversion with selectivity for the methylene derivative.

Pd/C-Catalyzed Isomerization to 2-Methyl-1-Naphthol

2-Methylene-1-tetralone undergoes isomerization using 5% Pd/C under hydrogen gas pretreatment. Heating the intermediate in toluene at 110°C for 2 hours yields 2-methyl-1-naphthol with 98.5% conversion and 100% selectivity. The reaction mechanism involves acid-catalyzed protonation of the carbonyl oxygen, followed by retro-aldol cleavage and re-aromatization.

Hydrogenation to 2-Methyl-3,4-Dihydronaphthalen-1-Ol

Selective hydrogenation of 2-methyl-1-naphthol over Pd/C at 50–70°C under 1–3 atm H₂ reduces the aromatic ring to the 3,4-dihydro form. This step requires careful control to avoid over-reduction to tetralin derivatives. Yields range from 70–85%.

Enolate Alkylation of 1-Tetralone

Enolate Formation and Methylation

1-Tetralone is treated with a strong base (e.g., LDA or NaH) in THF at −78°C to generate the enolate. Subsequent reaction with methyl iodide introduces the methyl group at position 2, yielding 2-methyl-1-tetralone.

Reagent Role Conditions Yield
1-Tetralone Substrate THF, −78°C 65–75%
LDA Base 1.1 equiv
Methyl iodide Alkylating agent 1.5 equiv

Ketone Reduction to Alcohol

2-Methyl-1-tetralone is reduced using NaBH₄ in methanol or LiAlH₄ in ether. NaBH₄ provides milder conditions, achieving 80–90% conversion to 2-methyl-3,4-dihydronaphthalen-1-ol.

Alkylation of Dihydronaphthalenol Derivatives

Direct Methylation Using Methyl Halides

3,4-Dihydronaphthalen-1-ol reacts with methyl iodide in the presence of K₂CO₃ in DMSO at 80°C. This SN2 alkylation introduces the methyl group at position 2 with 60–70% yield.

Reagent Role Conditions Yield
3,4-Dihydronaphthalen-1-ol Substrate DMSO, 80°C 60–70%
Methyl iodide Alkylating agent 1.2 equiv
K₂CO₃ Base 2.0 equiv

Friedel-Crafts Alkylation Limitations

Attempts to use Friedel-Crafts alkylation on 3,4-dihydronaphthalen-1-ol with methyl chloride and AlCl₃ show poor regioselectivity (<20% yield), as the partially saturated ring reduces electrophilic reactivity.

Industrial-Scale Synthesis via Isomerization

Continuous-Flow Isomerization

A patent-pending method employs continuous-flow reactors for the isomerization of 2-methylene-1-tetralone using Pd/C at 110°C. This approach achieves 99% conversion with a residence time of 30 minutes, enabling large-scale production.

Downstream Processing

The crude 2-methyl-1-naphthol is purified via vacuum distillation (bp 150–160°C at 10 mmHg) before hydrogenation. The final dihydro alcohol is crystallized from methanol (mp 68–70°C).

Combination with Acetic Acid

Salt Formation

2-Methyl-3,4-dihydronaphthalen-1-ol is dissolved in warm acetic acid (1:1 molar ratio) and stirred at 25°C for 12 hours. Evaporation under reduced pressure yields the acetic acid salt as a crystalline solid (mp 102–104°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 5.70 (s, 1H, OH), 2.75 (t, 2H, CH₂), 2.25 (s, 3H, CH₃), 1.95 (m, 2H, CH₂).
  • IR (KBr): 3440 cm⁻¹ (O-H), 1630 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O).

Purity and Yield Optimization

Column chromatography (SiO₂, 10% EtOAc/hexane) or recrystallization (methanol/water) achieves >98% purity. Industrial batches report 85–90% overall yield from 1-tetralone.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of 2-methyl-3,4-dihydronaphthalen-1-ol exhibit significant antimicrobial and anticancer activities. For instance, a study synthesized a series of compounds based on this structure and evaluated their efficacy against various bacterial strains and cancer cell lines. The results demonstrated promising activity, particularly in inhibiting the growth of resistant bacterial strains and certain types of tumors .

Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of biologically active molecules. For example, 3-methyltetral-1-one, a derivative of 2-methyl-3,4-dihydronaphthalen-1-ol, has been utilized in the development of antiviral agents targeting HIV and compounds with potential antitumor activity. The synthetic routes often involve multigram-scale processes that yield high purity and efficiency .

Materials Science

Surface Chemistry
Acetic acid; 2-methyl-3,4-dihydronaphthalen-1-ol has been studied for its interactions with various surfaces, particularly in photocatalysis. In one investigation, the compound was found to adsorb strongly on titanium dioxide surfaces, influencing the material's photocatalytic properties. This adsorption behavior is crucial for enhancing the efficiency of TiO2-based photocatalysts used in environmental remediation processes .

Environmental Applications

Biodegradation Studies
The compound's environmental impact has been evaluated through biodegradation studies. Research indicates that certain microbial strains can effectively degrade acetic acid; 2-methyl-3,4-dihydronaphthalen-1-ol, suggesting potential applications in bioremediation strategies for contaminated sites. The metabolic pathways involved in this degradation process have been characterized, providing insights into the ecological implications of this compound .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntimicrobial and anticancer properties; synthesis of bioactive compounds.
Materials ScienceStrong adsorption on TiO2 surfaces; implications for photocatalysis.
Environmental ApplicationsBiodegradation by microbial strains; potential for bioremediation.

Case Studies

  • Antimicrobial Activity Study
    A comprehensive study synthesized various derivatives of acetic acid; 2-methyl-3,4-dihydronaphthalen-1-ol and tested them against multiple bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Photocatalytic Efficiency Enhancement
    Research focused on the adsorption characteristics of acetic acid; 2-methyl-3,4-dihydronaphthalen-1-ol on titanium dioxide surfaces revealed that its presence significantly increased the photocatalytic degradation rates of organic pollutants under UV light .

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic Acid (C₁₂H₁₄O₂)

  • Structure : Acetic acid linked to a fully saturated tetralin (tetrahydronaphthalene) ring.
  • Key Differences :
    • Absence of the methyl group at position 2.
    • The tetralin system lacks the hydroxyl group, reducing hydrogen-bonding capacity.
  • Properties :
    • Higher hydrophobicity due to full saturation of the naphthalene ring.
    • Lower acidity compared to the target compound, as the hydroxyl group in the latter enhances proton donation .

2-(2-Ethyl-4-Oxo-1,2,3,4-Tetrahydronaphthalen-2-yl)acetic Acid (C₁₄H₁₆O₃)

  • Structure : Features an ethyl group at position 2 and a ketone (oxo) at position 4.
  • Key Differences: Oxo group introduces electron-withdrawing effects, increasing acidity of the acetic acid moiety.
  • Properties :
    • Enhanced thermal stability due to ketone conjugation.
    • CAS: 861355-13-7 .

2-Acetyl-3,4-Dihydronaphthalen-1(2H)-One (C₁₂H₁₂O₂)

  • Structure: Acetyl group attached to a dihydronaphthalenone ring.
  • Acetyl group increases electron density on the ring, altering reactivity in electrophilic substitutions.
  • Properties :
    • Higher melting point (∼120–125°C) due to ketone crystallinity.
    • Used in synthesizing polycyclic aromatics via aldol condensations .

1-Methyl-2-Pyridin-3-Yl-3,4-Dihydro-2H-Naphthalen-1-Ol (C₁₆H₁₇NO)

  • Structure : Pyridine ring replaces the acetic acid group.
  • Methyl and hydroxyl groups are retained but positioned differently.
  • Properties :
    • Water solubility improved via pyridine’s polarity.
    • CAS: 93008-02-7; safety data highlights moderate toxicity (GHS Category 4) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Acidity (pKa) Key Applications
Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol C₁₂H₁₄O₂ –OH (position 1), –CH₃ (position 2) ~4.5–5.0* Pharmaceutical intermediates
2-(Tetralin-2-yl)acetic acid C₁₂H₁₄O₂ Fully saturated ring, no –OH/–CH₃ ~5.5–6.0 Surfactant synthesis
2-(2-Ethyl-4-oxo-tetralin-2-yl)acetic acid C₁₄H₁₆O₃ –C₂H₅, –C=O (position 4) ~3.8–4.2 Polymer crosslinking agents
2-Acetyl-dihydronaphthalenone C₁₂H₁₂O₂ –COCH₃, –C=O (position 1) ~4.9–5.3 Organic light-emitting diodes
1-Methyl-2-pyridin-3-yl-dihydronaphthalen-1-ol C₁₆H₁₇NO Pyridine ring, –CH₃ (position 1) ~6.5–7.0 Ligand in coordination chemistry

*Estimated based on acetic acid derivatives’ typical pKa ranges .

Research Findings and Implications

  • Reactivity: The hydroxyl group in the target compound enhances participation in 1,3-dipolar cycloadditions, as seen in analogous dihydronaphthalenol systems .
  • Acidity : The acetic acid moiety (pKa ∼4.5–5.0) is less acidic than formic acid (pKa ∼2.3) but comparable to other arylacetic acids due to resonance stabilization .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol (CAS 65915-64-2) in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via esterification between acetic acid and 2-methyl-3,4-dihydronaphthalen-1-ol. Acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid) under reflux in anhydrous conditions is a standard approach. For the dihydronaphthalenol precursor, Friedel-Crafts alkylation or reduction of naphthalenone derivatives may be employed. Purity should be monitored via thin-layer chromatography (TLC) and confirmed by melting point analysis .

Q. How can the purity of this compound be determined using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is effective. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate can resolve impurities. Gas chromatography (GC) with flame ionization detection (FID) is also suitable if the compound is volatile under controlled temperatures (e.g., 200–250°C). Calibration with certified reference standards ensures accuracy .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) to assign protons and carbons. DEPT-135 distinguishes CH₃, CH₂, and CH groups. COSY and HSQC correlate proton-proton and proton-carbon connectivity, respectively.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks (expected m/z: 206.0943 for C₁₂H₁₄O₂).
  • IR Spectroscopy : Key peaks include O-H stretch (~3200 cm⁻¹ for hydroxyl), C=O stretch (~1700 cm⁻¹ for acetate), and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. What experimental approaches can resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment. Crystals grown via slow evaporation in ethyl acetate/hexane mixtures (1:3) at 4°C.
  • NOESY NMR : Nuclear Overhauser effect spectroscopy identifies spatial proximity of protons in stereoisomers. For example, NOE correlations between the methyl group (2-CH₃) and adjacent hydrogens on the dihydronaphthalene ring confirm spatial orientation.
  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® IA or IB) with hexane/isopropanol (90:10) to separate enantiomers .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acetate group and dihydronaphthalene ring using B3LYP/6-311+G(d,p). Solvent effects (e.g., water, ethanol) are modeled via the polarizable continuum model (PCM).
  • Molecular Dynamics (MD) : Simulate thermal stability by heating the compound to 500 K in silico (software: GROMACS). Analyze RMSD (root mean square deviation) to assess conformational changes.
  • Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with kinetic stability .

Q. What strategies reconcile contradictory solubility data reported for this compound in different solvent systems?

  • Methodological Answer :

  • Thermodynamic Modeling : Apply the Non-Random Two-Liquid (NRTL) model to correlate experimental solubility with molecular interactions (e.g., hydrogen bonding between the hydroxyl group and polar solvents like ethanol). Adjust α₁₂ (nonrandomness parameter) for best fit .
  • Controlled Solubility Studies : Measure solubility in 10+ solvents (e.g., water, DMSO, hexane) at 25–60°C using gravimetric or UV-spectrophotometric methods. Plot van’t Hoff curves to determine enthalpy/entropy of dissolution.
  • Critical Analysis : Compare solvent polarity indices (e.g., Snyder’s polarity) and Hansen solubility parameters. Discrepancies often arise from impurities or metastable polymorphs .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in deuterated solvents?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar). Hydroxyl proton shifts (δ ~1.5–5.0 ppm) vary due to hydrogen bonding in DMSO.
  • Variable Temperature (VT) NMR : Heat samples to 50°C to reduce signal broadening from slow exchange in hydroxyl protons.
  • Additive Experiments : Add D₂O to exchange labile protons, simplifying spectra. Compare with unexchanged samples to confirm assignments .

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